Co(II) meso-Tetra (Pentafluorophenyl) porphine

Metalloporphyrin structural chemistry X-ray crystallography Catalyst active-site geometry

Researchers needing a reliably planar, extremely electron-deficient metalloporphyrin for reproducible electrocatalysis or sensor fabrication often face supply inconsistency. CoTFPP (CAS 52242-06-5) solves this, directly enabling key applications: - Fabricate calibration-grade voltammetric sensors with 10.40 μA·μM⁻¹·cm⁻² sensitivity for catechol (LOD 0.17 μM). - Benchmark hydrogen evolution catalysts using its balanced TOF (234 h⁻¹) and Faradaic efficiency (90.4%) at neutral pH. - Ensure predictable metal-centered redox behavior with its rigorously planar macrocycle (Δ24 = 0.003 Å). We deliver consistent quality, ensuring your catalytic and sensing experiments proceed without structural uncertainty.

Molecular Formula C44H8CoF20N4
Molecular Weight 1031.5 g/mol
CAS No. 52242-06-5
Cat. No. B3143339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCo(II) meso-Tetra (Pentafluorophenyl) porphine
CAS52242-06-5
Molecular FormulaC44H8CoF20N4
Molecular Weight1031.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Co+2]
InChIInChI=1S/C44H8F20N4.Co/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2
InChIKeySXGSVPBGDUFYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Co(II) meso-Tetra(Pentafluorophenyl)porphine (CAS 52242-06-5) – Core Identity and Procurement-Relevant Profile


Co(II) meso-Tetra(Pentafluorophenyl)porphine (CAS 52242-06-5, molecular formula C44H8CoF20N4, molecular weight 1031.5 g/mol), also designated CoTFPP, CoF20TPP or 5F-CoP, is a first-row transition metal porphyrin complex bearing four electron-withdrawing pentafluorophenyl substituents at the meso positions of the macrocycle [1]. The twenty fluorine atoms generate a highly electron-deficient porphyrin ligand environment that profoundly tunes the central cobalt ion's redox potentials, axial ligation affinity, electron-transfer kinetics, and catalytic selectivity compared with non-fluorinated or partially fluorinated analogs [2]. These quantifiable electronic and structural features form the basis for rational selection of this compound over other metalloporphyrins in electrocatalysis, sensor fabrication, and oxidative catalysis applications.

Why Co(II) meso-Tetra(Pentafluorophenyl)porphine Cannot Be Replaced by Generic Metalloporphyrins


The twenty meso-pentafluorophenyl substituents impose a unique combination of extreme electron deficiency and steric shielding that no first-row transition metal porphyrin with phenyl, tolyl, or mono-halogenated substituents can replicate. Even within the identical TFPP ligand framework, changing the central metal ion from Co(II) to Mn(III), Fe(III), Ni(II), Cu(II), or Zn(II) alters the macrocycle planarity (Δ24 spans 0.003 Å for Co to 0.143 Å for Mn), the Soret band position (bathochromic shift up to 63 nm), and the redox potentials of both metal- and ring-centered processes [1]. Between structurally identical porphyrin ligands, the electron-transfer self-exchange rate constant (kex) for the Co²⁺/³⁺ couple varies by over seven orders of magnitude depending solely on the number and position of fluorine atoms [2]. These structural-electronic interdependencies mean that substituting Co(II) meso-tetra(pentafluorophenyl)porphine with a non-fluorinated cobalt porphyrin, a different metal TFPP complex, or a differently fluorinated analog will predictably yield a different planarity, redox potential, catalytic activity, and sensor response. The quantitative evidence below establishes exactly how large these differences are.

Co(II) meso-Tetra(Pentafluorophenyl)porphine – Quantified Differentiation Evidence for Scientific Selection


Macrocycle Planarity: CoTFPP Remains Planar While Mn(III) and Fe(III) Analogs Are Significantly Distorted

Among the first-row transition metal complexes of meso-tetrakis(pentafluorophenyl)porphyrin (TFPP), the Co(II) complex adopts an essentially planar porphyrin core geometry. In contrast, the Mn(III) and Fe(III) congeners exhibit substantial nonplanar distortions due to axial chloride ligation. X‑ray crystallographic and DFT analyses of the entire TFPP series show that CoTFPP, NiTFPP, CuTFPP and ZnTFPP are planar (Δ24 = 0.003–0.021 Å, ΔCβ = 0.004–0.041 Å), whereas Mn(III)TFPPCl and Fe(III)TFPPCl are distinctly nonplanar (Δ24 = 0.101–0.143 Å, ΔCβ = 0.080–0.112 Å) [1]. Planarity minimizes inner-sphere reorganization energy and maximizes electronic communication between the metal center and the porphyrin π‑system, directly impacting catalytic electron-transfer efficiency.

Metalloporphyrin structural chemistry X-ray crystallography Catalyst active-site geometry

Electron-Transfer Kinetics: CoF20TPP Occupies a Predictable Intermediate Position Between Non‑Fluorinated and Perfluorinated Cobalt Porphyrins

In a systematic study of four closely related cobalt porphyrins — CoTPP (0 F), CoF8TPP, CoF20TPP (the target compound), and CoF28TPP — the heterogeneous electron‑transfer rate constant (kel) for the Co²⁺/³⁺ redox couple varied by a factor of 10⁴, while the self‑exchange rate constant (kex) spanned over 7 orders of magnitude [1]. CoF20TPP sits between the fast‑transfer CoTPP and the extremely slow‑transfer CoF28TPP, providing a rationally tunable ET rate. This intermediate behavior arises from fluorine‑dependent nuclear reorganization energies associated with core contraction and dilation, as demonstrated by semiempirical PM3 calculations and in situ UV‑vis/IR spectroelectrochemistry. The data establish that every incremental addition of fluorine predictably retards ET, allowing users to select CoF20TPP when an ET rate slower than CoTPP but faster than CoF28TPP is required.

Electron-transfer kinetics Reorganization energy Cyclic voltammetry Spectroelectrochemistry

Electrochemical Sensor Performance: CoTFPP-Graphene Oxide Outperforms ZnTFPP-Graphene Oxide for Catechol and Hydroquinone Detection

Graphene oxide (GO) modified with CoTFPP or ZnTFPP was deposited on glassy carbon electrodes (GCE) and evaluated for simultaneous voltammetric determination of catechol (CC) and hydroquinone (HQ). The CoTFPP‑modified GO electrode displayed the highest electrocatalytic activity of the two metalloporphyrin‑GO hybrids [1]. Quantitative figures of merit for CoTFPP/GO: CC sensitivity = 10.40 μA·μM⁻¹·cm⁻², LOD = 0.17 μM; HQ sensitivity = 8.40 μA·μM⁻¹·cm⁻², LOD = 0.21 μM. The ZnTFPP/GO electrode gave lower activity (reported qualitatively as the inferior performer in the head‑to‑head comparison). The CoTFPP/GO sensor was successfully applied to simultaneous CC and HQ determination in spiked tap and lake water samples, confirming real‑world analytical utility.

Electrochemical sensing Catechol detection Hydroquinone detection Graphene oxide functionalization

Electrocatalytic Hydrogen Evolution: CoTFPP Delivers Balanced Activity and Faradaic Efficiency Among First‑Row TFPP Complexes

The electrocatalytic hydrogen evolution reaction (HER) performance of CuTFPP, CoTFPP, and ZnTFPP was directly compared under identical conditions using acetic acid and pH 7.0 buffer as proton sources [1]. In pH 7.0 buffer at an overpotential of 878 mV vs. SHE, the turnover frequencies (TOF) were: CuTFPP 266 h⁻¹, CoTFPP 234 h⁻¹, and ZnTFPP 218 h⁻¹. The corresponding Faradaic efficiencies (FE) after 72 h bulk electrolysis were: CuTFPP 89.7%, CoTFPP 90.4%, and ZnTFPP 91.0% [2]. While CuTFPP achieves the highest TOF, CoTFPP offers the best balance between high FE (second only to ZnTFPP) and competitive TOF. A parallel independent study in acetonitrile/TFA confirmed that all M‑TFPP complexes give FE > 97% for H₂, with CuTFPP reaching a remarkable TOF of 48,500 s⁻¹, demonstrating that the TFPP ligand platform is intrinsically efficient and that the metal ion choice fine‑tunes TOF vs. FE .

Hydrogen evolution reaction (HER) Electrocatalysis Faradaic efficiency Transition metal porphyrins

Highest‑Impact Application Scenarios for Co(II) meso‑Tetra(Pentafluorophenyl)porphine Based on Verified Quantitative Evidence


Electrochemical Sensors for Simultaneous Detection of Catechol and Hydroquinone in Environmental Water Samples

CoTFPP‑functionalized graphene oxide on glassy carbon electrodes provides a sensitivity of 10.40 μA·μM⁻¹·cm⁻² for catechol and 8.40 μA·μM⁻¹·cm⁻² for hydroquinone with sub‑micromolar detection limits (0.17 μM and 0.21 μM, respectively) [1]. This performance exceeds that of the isostructural ZnTFPP hybrid material, making CoTFPP the metalloporphyrin of choice for fabricating voltammetric sensors targeting dihydroxybenzene isomers in tap water and lake water matrices. Users can procure CoTFPP to construct calibration‑grade sensors without relying on expensive noble‑metal electrode modifications.

Model Electrocatalyst for Hydrogen Evolution Reaction (HER) Mechanism Studies

CoTFPP delivers a turnover frequency of 234 h⁻¹ and a Faradaic efficiency of 90.4% for hydrogen evolution in pH 7.0 buffer at 878 mV vs. SHE overpotential [2]. Within the M‑TFPP series (M = Cu, Co, Zn), CoTFPP occupies the intermediate position in the TOF vs. FE landscape — it is 7.3% more active than ZnTFPP while losing only 12% TOF relative to CuTFPP, yet maintains higher FE than CuTFPP. This balanced behavior makes CoTFPP the preferred model compound for systematic investigations of how the metal identity tunes HER mechanism and for benchmarking new HER catalyst designs against a well‑characterized, moderately active cobalt porphyrin.

Structure‑Function Studies of Metalloporphyrin Planarity and Catalytic Selectivity

Unlike Mn(III)TFPPCl and Fe(III)TFPPCl, which display significant nonplanar distortions (Δ24 up to 0.143 Å), CoTFPP maintains a planar macrocycle geometry (Δ24 = 0.003–0.021 Å) [3]. This planarity ensures predictable metal‑centered redox behavior and symmetric active‑site accessibility. Researchers investigating how porphyrin core conformation affects catalytic selectivity (e.g., in oxidation or oxygen‑atom transfer reactions) should select CoTFPP as the planar, electron‑deficient reference compound against which the effects of distortion (induced by Mn or Fe) can be isolated and quantified.

Controlled Radical Polymerization in Environmentally Benign Supercritical CO₂

CoTFPP serves as a catalytic chain transfer agent for methyl methacrylate polymerization in supercritical carbon dioxide (scCO₂), achieving a chain transfer constant of 1.3 × 10³ — a value comparable to that obtained in conventional organic solvents [4]. The perfluorinated meso‑substituents enhance the solubility of the cobalt porphyrin catalyst in scCO₂, enabling homogeneous catalysis under conditions where non‑fluorinated CoTPP exhibits limited solubility. This makes CoTFPP the preferred cobalt porphyrin for green‑solvent polymer synthesis processes requiring low polydispersity and well‑controlled molecular weight.

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